molecular formula C17H37ClN2O B14316963 N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride CAS No. 113576-11-7

N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride

Katalognummer: B14316963
CAS-Nummer: 113576-11-7
Molekulargewicht: 320.9 g/mol
InChI-Schlüssel: DOERGEOBJPVOLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride is a quaternary ammonium compound with a unique structure that combines an aminium group with an octanoylamino moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride typically involves the reaction of N,N,N-triethyl-1,3-diaminopropane with octanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and octanoic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.

Common Reagents and Conditions

    Substitution: Silver nitrate (AgNO₃) in aqueous solution.

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium bromide or iodide.

    Hydrolysis: N,N,N-Triethyl-3-aminopropan-1-aminium chloride and octanoic acid.

    Oxidation: N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium N-oxide.

    Reduction: N,N-Diethyl-3-(octanoylamino)propan-1-amine.

Wissenschaftliche Forschungsanwendungen

N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and disinfectants.

Wirkmechanismus

The mechanism of action of N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This makes it effective as a disinfectant and in drug delivery applications where membrane penetration is required.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N,N-Trimethyl-3-(octanoylamino)propan-1-aminium chloride
  • N,N,N-Triethyl-3-(decanoylamino)propan-1-aminium chloride
  • N,N,N-Triethyl-3-(hexanoylamino)propan-1-aminium chloride

Uniqueness

N,N,N-Triethyl-3-(octanoylamino)propan-1-aminium chloride is unique due to its specific chain length and the presence of the octanoylamino group. This combination provides optimal surfactant properties, making it more effective in disrupting lipid bilayers compared to similar compounds with shorter or longer alkyl chains.

Eigenschaften

CAS-Nummer

113576-11-7

Molekularformel

C17H37ClN2O

Molekulargewicht

320.9 g/mol

IUPAC-Name

triethyl-[3-(octanoylamino)propyl]azanium;chloride

InChI

InChI=1S/C17H36N2O.ClH/c1-5-9-10-11-12-14-17(20)18-15-13-16-19(6-2,7-3)8-4;/h5-16H2,1-4H3;1H

InChI-Schlüssel

DOERGEOBJPVOLI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)NCCC[N+](CC)(CC)CC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.